Kanamycin B

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

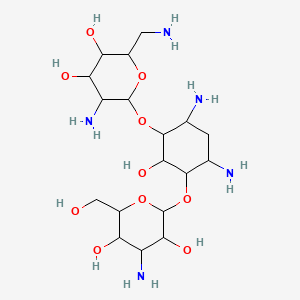

2D Structure

Properties

IUPAC Name |

5-amino-2-(aminomethyl)-6-[4,6-diamino-3-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H37N5O10/c19-2-6-11(26)12(27)9(23)17(30-6)32-15-4(20)1-5(21)16(14(15)29)33-18-13(28)8(22)10(25)7(3-24)31-18/h4-18,24-29H,1-3,19-23H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKKLOUVUUNMCJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(C(C(C(O3)CN)O)O)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H37N5O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70859885 | |

| Record name | 4,6-Diamino-3-[(3-amino-3-deoxyhexopyranosyl)oxy]-2-hydroxycyclohexyl 2,6-diamino-2,6-dideoxyhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70859885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

483.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Historical Context and Discovery of Kanamycin B

Early Isolation and Characterization

The discovery of the kanamycin (B1662678) complex in 1957 by a team led by Japanese scientist Hamao Umezawa marked a significant advancement in the field of antibiotics. wikipedia.orgwikipedia.orgisac.world The complex was isolated from the fermentation broth of the soil bacterium Streptomyces kanamyceticus. wikipedia.orgtoku-e.com While Kanamycin A was the principal component of this mixture, subsequent research identified several related compounds, including Kanamycin B. plos.orgmdpi.com

This compound, also known as bekanamycin, was identified as a minor, yet important, constituent of the kanamycin complex, typically accounting for less than 5% of the total production in the wild-type bacterium. plos.orgscbt.commedchemexpress.com Early characterization studies focused on elucidating its chemical structure and properties. Through elemental analysis and degradation studies, its molecular formula was determined to be C18H37N5O10. jst.go.jpglentham.com

Structurally, this compound is an aminoglycoside, a class of antibiotics characterized by amino-modified sugars linked by glycosidic bonds. It is composed of three rings: a central 2-deoxystreptamine (B1221613) (2-DOS) aminocyclitol ring linked to two other amino sugars. The key structural feature that distinguishes this compound from the more abundant Kanamycin A is the substituent at the C2′ position of one of the sugar rings. This compound possesses an amino group (-NH2) at this position, whereas Kanamycin A has a hydroxyl group (-OH). plos.org This seemingly minor difference has significant implications for its biological activity and its role as a chemical precursor.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | C18H37N5O10 |

| Molar Mass | 483.51 g/mol glentham.com |

| CAS Number | 4696-76-8 glentham.com |

| Appearance | White to off-white crystalline powder glentham.com |

| Solubility | Very soluble in water glentham.com |

| Core Structure | Aminoglycoside with a 2-deoxystreptamine ring |

Role in Aminoglycoside Class Development

The isolation and characterization of this compound were pivotal for the subsequent evolution of the aminoglycoside class of antibiotics. Although a minor component of the natural fermentation product, its unique structure served as a crucial scaffold for the development of potent semi-synthetic aminoglycosides designed to overcome emerging bacterial resistance. plos.orgcreative-diagnostics.com

Research into the mechanisms of bacterial resistance to aminoglycosides revealed that bacteria produce enzymes, such as phosphotransferases and acetyltransferases, that modify and inactivate the antibiotics. nih.gov this compound, due to its specific chemical structure, was found to be susceptible to a large number of these inactivating enzymes. nih.gov This understanding spurred medicinal chemists to modify the this compound molecule at the sites targeted by these enzymes.

This rational design approach led to the creation of clinically important semi-synthetic derivatives. Notable examples include:

Dibekacin (B1670413): This compound is 3′,4′-dideoxy-kanamycin B. The removal of the hydroxyl groups at the 3′ and 4′ positions prevents inactivation by the APH(3') phosphotransferase enzyme, a common mechanism of resistance. mdpi.com

Arbekacin (B1665167): Developed from dibekacin (and thus ultimately from this compound), arbekacin includes an N-acylation at the 1-amino group. This modification provides broad protection against many aminoglycoside-modifying enzymes, making it effective against a wide spectrum of resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). bikaken.or.jp

Furthermore, the study of the kanamycin biosynthetic pathway in S. kanamyceticus has provided deep insights into how these complex molecules are assembled. It was discovered that this compound is a direct precursor to Kanamycin A, being converted by the enzymes KanJ and KanK. plos.org This knowledge has opened avenues for metabolic engineering, where the biosynthetic pathway can be manipulated to increase the yield of this compound for use as a precursor in semi-synthesis or to generate novel antibiotic structures. plos.orgbikaken.or.jpresearchgate.net The use of this compound as a structural analog and precursor has been instrumental in engineering safer and more robust aminoglycoside derivatives. toku-e.commdpi.com

Kanamycin B Biosynthesis and Production Systems

Microbial Origin and Natural Production

Streptomyces kanamyceticus as a Primary Producer

The primary natural source of the kanamycin (B1662678) antibiotic complex is the soil-dwelling actinomycete, Streptomyces kanamyceticus. creative-diagnostics.comsigmaaldrich.comkoreascience.kr In its natural state, this bacterium produces a mixture of kanamycin congeners, with Kanamycin A being the predominant component. nih.gov Kanamycin B is synthesized as a corresponding byproduct, typically constituting a minor fraction, around 5% to 7%, of the total kanamycin produced during fermentation. nih.govsemanticscholar.org This relatively low natural yield has driven research into the compound's biosynthesis to develop methods for enhanced production. nih.gov

Elucidation of Biosynthetic Pathways

The precise route of kanamycin biosynthesis has been a subject of scientific investigation, with two main theories proposed: a parallel pathway and a linear pathway. nih.govsemanticscholar.orgnih.gov The parallel pathway hypothesis suggested that an early enzymatic step, governed by a flexible glycosyltransferase, creates two different initial intermediates that are then processed in separate, parallel lines to form Kanamycin A and this compound. researchgate.net However, extensive in vivo studies and genetic manipulation of S. kanamyceticus have provided strong evidence that clarifies the biosynthetic process, favoring a linear model where this compound is a direct precursor to Kanamycin A. nih.govsemanticscholar.orgnih.gov

Identification of Key Enzymatic Steps

The conversion of this compound to Kanamycin A represents the final and a critical stage of the biosynthetic pathway. researchgate.netresearchgate.net This transformation is a two-step process catalyzed by a pair of key enzymes encoded within the kanamycin gene cluster. nih.govnih.gov

Oxidative Deamination by KanJ : The first step is mediated by this compound dioxygenase (KanJ). rcsb.orggenome.jp This non-heme iron dioxygenase catalyzes an oxidative deamination at the C2′ position of this compound, converting the amino group into a keto group and yielding an intermediate called 2'-oxokanamycin (also referred to as 2'-dehydrokanamycin A). researchgate.netrcsb.orggenome.jpnih.gov

Reduction by KanK : The second enzyme, KanK, is an NADPH-dependent reductase. semanticscholar.orgresearchgate.net It acts on the 2'-oxokanamycin intermediate, reducing the newly formed keto group to a hydroxyl group, thereby completing the synthesis of Kanamycin A. semanticscholar.orggenome.jp

Investigation of Intermediates and Branching Pathways

The core structure of kanamycin is assembled from precursor molecules, including the central aminocyclitol ring, 2-deoxystreptamine (B1221613) (2-DOS). researchgate.netresearchgate.netgoogle.com The now largely discounted parallel pathway theory posited that the promiscuity of an early-stage glycosyltransferase (KanM1/KanF) could lead to two distinct pathways. researchgate.netnih.gov This enzyme could purportedly use either UDP-N-acetylglucosamine (UDP-GlcNAc) to initiate the this compound branch or UDP-glucose (UDP-Glc) to start the Kanamycin A branch. researchgate.netnih.gov

However, in vivo gene disruption experiments have contradicted this model. nih.gov For instance, the disruption of the kanN gene, which encodes the 2'-N-acetylparomamine deacetylase thought to be exclusive to the this compound branch in the parallel model, resulted in the cessation of both Kanamycin A and this compound production. nih.govnih.gov This finding indicated that the pathway is not parallel but linear, with intermediates of the this compound pathway being essential for the synthesis of Kanamycin A. The definitive evidence for the linear pathway comes from the targeted disruption of the kanJ gene, which leads to the specific accumulation of this compound. nih.govnih.gov

Genetic Determinants of this compound Synthesis (e.g., kanJ, kanK, kanN genes)

The entire blueprint for kanamycin synthesis is encoded in a specific gene cluster within the S. kanamyceticus genome. koreascience.krsecondarymetabolites.org The functions of several key genes have been elucidated through genetic engineering, providing powerful tools for manipulating the output of the pathway. nih.gov

| Gene | Encoded Enzyme | Function in Biosynthesis | Effect of Disruption/Manipulation |

| kanJ | This compound dioxygenase | Catalyzes the first step in converting this compound to Kanamycin A (oxidative deamination). rcsb.orggenome.jpnih.gov | Disruption blocks the conversion, leading to the high-yield accumulation of this compound. nih.govsemanticscholar.org |

| kanK | NADPH-dependent reductase | Catalyzes the second and final step in converting the 2'-oxokanamycin intermediate to Kanamycin A. semanticscholar.orgresearchgate.net | Overexpression (along with kanJ) enhances the conversion of this compound to Kanamycin A, reducing the final yield of this compound. nih.gov |

| kanN | 2'-N-acetylparomamine deacetylase | An early-stage enzyme involved in processing an intermediate (2'-N-acetylparomamine) in the shared pathway. nih.gov | Disruption halts the production of both Kanamycin A and this compound, confirming its essential role in the upstream linear pathway. nih.govnih.gov |

Biotechnological Production and Optimization

The low natural yield of this compound makes its extraction for industrial purposes inefficient. nih.gov However, the detailed elucidation of its biosynthetic pathway has enabled the use of metabolic engineering to create high-yield production strains. researchgate.netcreative-diagnostics.com

The primary strategy for overproducing this compound is the targeted inactivation of the kanJ gene. nih.gov By creating a kanJ-disruption mutant, the biosynthetic pathway is intentionally blocked at the final conversion step. This prevents this compound from being transformed into Kanamycin A, causing it to accumulate as the main final product. nih.govsemanticscholar.org This genetic modification has proven highly effective.

| Strain | Genetic Modification | This compound Yield | Fold Increase |

| Wild-Type S. kanamyceticus | None | ~272 µg/mL (calculated from 12-fold increase) | N/A |

| S. kanamyceticus ΔkanJ | In-frame deletion of the kanJ gene | 3268 ± 255 µg/mL | ~12-fold nih.govsemanticscholar.org |

This targeted approach of pathway engineering successfully reprograms the bacterium to become an efficient producer of this compound, providing a reliable supply for the synthesis of next-generation antibiotics. nih.govnih.gov Conversely, to create an optimal Kanamycin A-producing strain with minimal this compound byproduct, researchers have overexpressed both the kanJ and kanK genes. nih.govresearchgate.net A strain engineered with three copies of these genes saw its this compound yield drop to 128 ± 20 µg/mL, a 54% reduction compared to the original strain. nih.govsemanticscholar.org

Strain Improvement Strategies for Enhanced this compound Yield

The industrial production of this compound has been significantly advanced through targeted genetic modification of the producing organism, Streptomyces kanamyceticus. These strategies focus on rationally engineering the bacterium's metabolic pathways to accumulate the desired compound.

Targeted Gene Knockout and Overexpression in Producing Strains

A pivotal breakthrough in enhancing this compound production came from understanding its biosynthetic relationship with Kanamycin A. In S. kanamyceticus, this compound is converted to Kanamycin A by the sequential action of two enzymes: KanJ, an α-ketoglutarate-dependent non-heme iron dioxygenase, and KanK, an NADPH-dependent reductase. creative-diagnostics.comnih.gov The kanJ gene product catalyzes the critical oxidative deamination step in this conversion. mdpi.comsemanticscholar.org

Targeted disruption, or knockout, of the kanJ gene has proven to be a highly effective strategy for overproducing this compound. By creating an in-frame deletion of the kanJ gene, the biosynthetic pathway is blocked from proceeding to Kanamycin A, leading to the accumulation of this compound as the main final product. plos.orgnih.gov In one key study, this single genetic modification in S. kanamyceticus resulted in a strain that produced this compound at a concentration of 3268 ± 255 µg/mL, a remarkable 12-fold increase compared to the original, unmodified strain. creative-diagnostics.comnih.gov Conversely, the overexpression of kanJ and kanK is a strategy employed to minimize this compound content when high-purity Kanamycin A is the desired product. nih.govnih.gov

Table 1: Impact of kanJ Gene Knockout on this compound Production

| Strain | Genetic Modification | This compound Yield (µg/mL) | Fold Increase |

|---|---|---|---|

| S. kanamyceticus (Original) | None | ~272 | 1x |

| S. kanamyceticus ΔkanJ | kanJ gene knockout | 3268 ± 255 | ~12x |

Data sourced from Gao et al. (2017). creative-diagnostics.comnih.gov

Metabolic Engineering Approaches for this compound Overproduction

The targeted genetic knockout of kanJ is a prime example of metabolic engineering, a discipline focused on purposefully redesigning the metabolism of organisms for the enhanced production of specific substances. plos.orgnih.gov By identifying and modifying a key enzymatic step, the metabolic flux is redirected towards the synthesis and accumulation of this compound. creative-diagnostics.com This approach is a departure from traditional methods of random mutagenesis and screening, offering a more predictable and efficient path to strain improvement. pnas.org

The success of this strategy hinges on a detailed understanding of the kanamycin biosynthetic gene cluster and the functions of its constituent genes. plos.org Clarification of the linear pathway, where this compound is a direct precursor to Kanamycin A, was essential for identifying kanJ and kanK as the ideal targets for manipulation to create a high-yield this compound strain. nih.govsemanticscholar.org This knowledge-driven approach allows for the precise channeling of metabolic precursors into the desired final product, effectively turning the bacterial cell into a specialized factory for this compound.

Genetic Manipulation Systems in Streptomyces Species

The genetic modification of Streptomyces kanamyceticus and other related species relies on a specialized toolkit of molecular biology techniques. mdpi.comjic.ac.uk Due to the unique biology of these filamentous bacteria, including the presence of restriction-modification systems, direct transformation can be challenging. mdpi.comnih.gov

A cornerstone technique for introducing foreign DNA into S. kanamyceticus is intergeneric conjugation with a donor strain of Escherichia coli. nih.gov This method is used to transfer plasmids containing the necessary genetic constructs for gene modification. For creating the kanJ knockout strain, a plasmid was constructed in E. coli and then transferred via conjugation into S. kanamyceticus. plos.orgnih.gov The subsequent genetic event within the Streptomyces host is a double-crossover homologous recombination, where the engineered construct on the plasmid replaces the native gene on the chromosome. plos.orgnih.gov

The broader genetic manipulation toolkit for Streptomyces includes:

Vectors : A variety of integrative and replicative plasmids, cosmids, and bacterial artificial chromosomes (BACs) are used to carry and introduce genetic material. mdpi.com

Resistance Markers : Genes conferring resistance to antibiotics such as thiostrepton, apramycin, and kanamycin itself are commonly used to select for cells that have successfully incorporated the engineered DNA. mdpi.comcreative-diagnostics.com

PCR-Targeting Systems : These systems facilitate the rapid and efficient construction of gene replacement cassettes. jic.ac.uk

Fermentation Process Optimization

Alongside strain improvement, optimizing the fermentation environment is critical for maximizing the production of this compound on an industrial scale. This involves fine-tuning culture conditions and nutrient feeding strategies to maintain the health and productivity of the microbial culture. creative-diagnostics.com

Advanced Fermentation Methods (e.g., fed-batch fermentation)

Standard batch fermentation, where all nutrients are provided at the beginning, can lead to substrate limitations or the accumulation of inhibitory byproducts, ultimately capping antibiotic production. Fed-batch fermentation is an advanced method widely used to overcome these limitations. creative-diagnostics.comremedypublications.com This strategy involves the controlled feeding of nutrients during the fermentation process, which helps to sustain the metabolic activity and prolong the production phase of the microorganisms. remedypublications.comresearchgate.net

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Kanamycin A |

| Amikacin |

| Dibekacin (B1670413) |

| Arbekacin (B1665167) |

| α-ketoglutarate |

| Starch hydrolysate |

| Yeast powder |

| Thiostrepton |

| Apramycin |

Molecular Mechanism of Action of Kanamycin B

Ribosomal Target Interaction

The initial and critical step in the mechanism of action of Kanamycin (B1662678) B is its interaction with the bacterial ribosome, a complex molecular machine responsible for protein synthesis.

Binding to the Bacterial 30S Ribosomal Subunit

Kanamycin B specifically binds to the 30S ribosomal subunit, which is the smaller of the two subunits (the other being the 50S subunit) that comprise the bacterial 70S ribosome. scientificlabs.iesigmaaldrich.comdrugbank.com This interaction is a hallmark of the aminoglycoside class of antibiotics. sigmaaldrich.com The 30S subunit plays a crucial role in decoding the messenger RNA (mRNA) template and ensuring the correct transfer RNA (tRNA) is selected during translation. creative-diagnostics.com By targeting this subunit, this compound directly interferes with the fidelity of protein synthesis. wikipedia.orgbiocompare.com The binding is considered irreversible and is a key factor in the bactericidal nature of the antibiotic. drugbank.com

Interaction with 16S Ribosomal RNA (rRNA) and Ribosomal Proteins (e.g., S12)

The binding of this compound to the 30S subunit is not a random event but a highly specific interaction with components of this subunit. A primary target is the 16S ribosomal RNA (rRNA), a major structural and functional component of the 30S subunit. drugbank.comcreative-diagnostics.com this compound binds to a specific region of the 16S rRNA, particularly in a conserved area near the A-site, which is the binding site for incoming aminoacyl-tRNAs. creative-diagnostics.com Research has identified specific nucleotides within the 16S rRNA, such as A1408 and G1491, as being directly involved in the binding of Kanamycin. creative-diagnostics.comresearchgate.net

In addition to the 16S rRNA, this compound also interacts with at least one ribosomal protein, S12. drugbank.com Protein S12 is a key player in maintaining the accuracy of translation, and its interaction with this compound contributes to the misreading of the genetic code. asm.orgnih.gov The binding involves hydrogen bonds and electrostatic interactions between the antibiotic and the ribosomal components, which induces a conformational change in the 30S subunit. creative-diagnostics.com

Perturbation of the Ribosomal Decoding Site (e.g., vicinity of 16S rRNA nucleotide 1400)

The specific binding of this compound to the 16S rRNA and protein S12 directly perturbs the ribosomal decoding site. drugbank.com This site, located in the vicinity of nucleotide 1400 of the 16S rRNA, is responsible for the accurate recognition of the mRNA codon by the tRNA anticodon. drugbank.com By binding to this critical region, this compound distorts its structure. creative-diagnostics.com This distortion interferes with the decoding process, leading to the acceptance of incorrect tRNAs. asm.org The binding of this compound near the decoding center, specifically at nucleotides like A1408, has been shown to be crucial for its inhibitory action. nih.gov This perturbation is a direct cause of the subsequent inhibition of protein synthesis and the induction of translational errors.

Inhibition of Bacterial Protein Synthesis

The interaction of this compound with the ribosomal decoding site triggers a series of events that profoundly inhibit bacterial protein synthesis, ultimately leading to cell death.

Interference with Translation Initiation Complex Formation

This compound has been shown to interfere with the formation of the translation initiation complex. medkoo.com This complex is the starting point for protein synthesis and consists of the 30S ribosomal subunit, mRNA, and the initiator tRNA (fMet-tRNA). creative-diagnostics.com By binding to the 30S subunit, this compound can block the proper assembly of this complex, thereby preventing the initiation of translation altogether. sigmaaldrich.comcreative-diagnostics.com This inhibitory action at the very first step of protein synthesis contributes significantly to its bactericidal effect.

Induction of mRNA Misreading and Aberrant Polypeptide Synthesis

A primary and well-documented consequence of this compound binding to the ribosome is the induction of mRNA misreading. wikipedia.orgmdpi.comubc.ca The distortion of the decoding site caused by the antibiotic leads to the incorrect pairing of codons on the mRNA with anticodons on the tRNA. drugbank.com This results in the incorporation of wrong amino acids into the growing polypeptide chain. wikipedia.org The synthesis of these aberrant, nonfunctional, or even toxic proteins disrupts essential cellular processes. drugbank.com This misreading is a key aspect of the mechanism of action for aminoglycosides in general and is a direct result of the perturbation of the ribosomal A-site. ubc.ca

Disruption of Polysome Formation

This compound, like other aminoglycoside antibiotics, interferes with the process of protein synthesis in bacteria. One of its key impacts is on the stability and formation of polysomes, which are complexes of multiple ribosomes translating the same mRNA molecule simultaneously. While some antibiotics that inhibit protein synthesis cause polysomes to break down, others, including this compound, can stabilize them. nih.gov This stabilization, however, does not equate to productive protein synthesis.

In vivo studies have shown that aminoglycosides can lead to an accumulation of 70S monomers, which are single ribosomes, and a depletion of polysomes. mdpi.com This suggests that this compound may interfere with the early stages of translation, preventing the efficient formation of polysomes. mdpi.com The stabilization of ribosomes on mRNA without proper translocation ultimately disrupts the cycle of protein synthesis.

Inhibition of tRNA-mRNA Translocation

A primary mechanism by which this compound exerts its antibacterial effect is through the inhibition of the translocation of the tRNA-mRNA complex within the ribosome. asm.org This crucial step in protein synthesis involves the movement of the ribosome along the mRNA by one codon, allowing a new tRNA molecule to enter the A-site. This compound binds to the decoding A site on the 30S ribosomal subunit, a region composed of 16S rRNA. asm.orgnih.gov This binding event interferes with the dynamic movements of the ribosome necessary for translocation. nih.govbiorxiv.org

Specifically, this compound has been shown to slow down the backward movements of the small ribosomal subunit (SSU) body and head domains. nih.gov While it doesn't completely halt these movements at lower concentrations, it impedes their sequence and coordination, thus impairing the formation of essential translocation intermediates. nih.govbiorxiv.org This inhibition of translocation leads to a stall in protein synthesis, contributing significantly to the bactericidal action of the antibiotic. diva-portal.org

Non-Ribosomal Cellular Interactions

Beyond its well-established role in targeting the ribosome, this compound also engages in a variety of non-ribosomal cellular interactions, revealing a broader scope of its biological activity. nih.gov

Direct Binding to Cellular RNAs (e.g., tRNAs, 5' UTRs of specific genes)

Research has demonstrated that this compound can directly bind to various cellular RNAs other than ribosomal RNA. nih.govdntb.gov.ua Genome-wide studies in Escherichia coli have identified over two hundred RNA molecules that bind to this compound. nih.gov This includes small non-coding RNAs (ncRNAs), transfer RNAs (tRNAs), and the 5' untranslated regions (5' UTRs) of specific messenger RNAs (mRNAs). nih.govresearchgate.net

For instance, this compound has been shown to bind directly to the 5' UTR of the napF and narK genes in E. coli, which are involved in nitrogen metabolism. nih.govfrontiersin.org This interaction can induce the expression of a reporter gene, suggesting a regulatory role for this compound at the transcriptional or translational level through direct RNA binding. frontiersin.orgnih.gov Furthermore, binding to as many as 35 different tRNAs has been identified, hinting at a potential biological function that is still under investigation. nih.gov The ability of this compound to bind a wide range of cellular RNAs suggests it may mimic existing molecular interactions and participate in broader biological processes than previously understood. nih.gov

Influence on Bacterial Metabolic Pathways and Stress Responses

This compound treatment elicits a range of responses in bacterial metabolic pathways and stress response systems. nih.gov The transcriptomic data clearly indicates that this compound influences microbial metabolism in diverse environments. frontiersin.orgnih.gov

One of the key responses observed is related to oxidative stress. mdpi.com Bactericidal antibiotics, including aminoglycosides, can lead to the production of reactive oxygen species (ROS). mdpi.com While high levels of ROS are lethal, sub-lethal levels can induce stress responses. mdpi.com

Furthermore, this compound has been shown to affect nitrogen metabolism and oxidative phosphorylation. nih.govfrontiersin.org In Bacillus subtilis, pre-exposure to osmotic stress, which leads to decreased metabolic rates, was found to increase tolerance to Kanamycin. nih.govresearchgate.net This suggests a link between the metabolic state of the bacteria and its susceptibility to the antibiotic. nih.gov The antibiotic pressure from this compound can also lead to metabolic rewiring in bacteria as a survival strategy. mdpi.com This can involve the modulation of pathways like the tricarboxylic acid (TCA) cycle and glycolysis. mdpi.com

Studies on the evolution of antibiotic resistance have also highlighted the interplay between this compound, metabolic burden, and stress responses. mdpi.comresearchgate.net For instance, the stringent response, a bacterial stress response to nutrient starvation, can be a factor in the fitness costs associated with acquiring Kanamycin resistance. mdpi.comresearchgate.net

Molecular Basis of Kanamycin B Resistance

Aminoglycoside Modifying Enzymes (AMEs)

AMEs are broadly categorized into three main families based on the type of chemical modification they catalyze: N-Acetyltransferases (AACs), O-Phosphotransferases (APHs), and O-Nucleotidyltransferases (ANTs). nih.govmdpi.com These enzymes are often encoded on mobile genetic elements such as plasmids, transposons, and integrons, which facilitates their rapid dissemination among bacterial populations. igi-global.commdpi.com

Enzymatic Inactivation Mechanisms

The inactivation of Kanamycin (B1662678) B by AMEs involves the covalent addition of a chemical group to specific sites on the antibiotic molecule. This modification leads to a loss of the antibiotic's ability to bind to its ribosomal target. igi-global.com

AACs utilize acetyl-Coenzyme A (acetyl-CoA) as a cofactor to transfer an acetyl group to an amino group on the Kanamycin B molecule. igi-global.comasm.org This acetylation neutralizes the positive charge of the amino group, which is crucial for the electrostatic interaction with the negatively charged phosphate (B84403) backbone of the 16S rRNA. mdpi.com The AAC family is the largest among the AMEs, and they can modify various positions on the aminoglycoside structure. mdpi.com

APHs catalyze the ATP-dependent phosphorylation of hydroxyl groups on this compound. igi-global.comasm.org The addition of a bulky, negatively charged phosphate group sterically hinders the binding of the antibiotic to the ribosome. nih.gov There are several types of APHs, with APH(3') enzymes being particularly significant in conferring resistance to this compound. asm.org

ANTs, also known as adenylyltransferases, transfer an adenylyl group (AMP) from ATP to a hydroxyl group on the this compound molecule. igi-global.comasm.org Similar to phosphorylation, this adenylylation adds a large molecular group that disrupts the antibiotic's interaction with its target. frontiersin.org

Substrate Specificity and Sites of Modification on this compound

Different AMEs exhibit specificity for both the aminoglycoside substrate and the position of modification. This compound is susceptible to modification by a wide range of AMEs, making it a target for multiple resistance mechanisms. asm.org

The primary sites of modification on the this compound molecule are:

6'-amino group: Acetylated by AAC(6') enzymes. asm.org

2'-amino group: Can be acetylated by certain AAC(2') enzymes. mdpi.com

3-amino group: A target for some AAC(3) enzymes. mdpi.comasm.org

3'-hydroxyl group: Phosphorylated by APH(3') enzymes. asm.org

2"-hydroxyl group: A target for both APH(2") and ANT(2") enzymes. asm.orgasm.org

4'-hydroxyl group: Can be adenylylated by ANT(4') enzymes. mdpi.com

Interactive Data Table: Aminoglycoside Modifying Enzymes Acting on this compound

| Enzyme Class | Specific Enzyme | Site of Modification on this compound |

| N-Acetyltransferases (AACs) | AAC(6') | 6'-NH2 |

| AAC(3) | 3-NH2 | |

| AAC(2') | 2'-NH2 | |

| O-Phosphotransferases (APHs) | APH(3') | 3'-OH |

| APH(2") | 2"-OH | |

| O-Nucleotidyltransferases (ANTs) | ANT(2") | 2"-OH |

| ANT(4') | 4'-OH |

Structural and Mechanistic Characterization of Key AMEs

Structural and mechanistic studies of AMEs have provided valuable insights into their function and have guided the development of new aminoglycoside derivatives that can evade enzymatic modification.

AAC(6')-Ii: The crystal structure of AAC(6')-Ii in a complex with a this compound-CoA bisubstrate analog has revealed the key interactions within the active site. mdpi.com This information has been instrumental in understanding the enzyme's substrate specificity and in the design of inhibitors.

APH(3')-IIIa: This enzyme is a significant cause of resistance to Kanamycin. Structural studies have shown that it exists as a monomer and dimer. nih.gov The enzyme exhibits broad substrate specificity, and NMR analysis has confirmed that it specifically phosphorylates the 3'-hydroxyl group of Kanamycin A. nih.gov

ANT(2")-Ia: The crystal structure of ANT(2")-Ia in complex with this compound has been determined, providing a molecular basis for its substrate recognition and catalytic mechanism. asm.org The structure reveals that the enzyme's active site accommodates all three rings of the this compound molecule and that both the N-terminal and C-terminal domains contribute to substrate binding. asm.org The catalytic mechanism is proposed to be similar to that of DNA polymerase β. asm.org

Ribosomal Target Site Alterations

Modifications to the ribosome, the direct target of this compound, represent a primary strategy for resistance. These alterations prevent or reduce the binding affinity of the antibiotic, allowing protein synthesis to continue unimpeded.

Mutations within the 16S rRNA gene, particularly in the region that constitutes the antibiotic's binding pocket, are a well-documented cause of resistance. The A-site of the 16S rRNA is a critical region for aminoglycoside binding. Specific nucleotide substitutions at key positions can confer high-level resistance.

For instance, the A1401G mutation in the rrs gene is frequently observed in resistant strains of Mycobacterium tuberculosis and is associated with high-level resistance to kanamycin. gssrr.orgnih.gov Similarly, the A1408G mutation is a known cause of resistance to kanamycin and other aminoglycosides in various bacteria, including E. coli, Mycobacterium species, and Thermus thermophilus. nih.govasm.orgnih.gov This mutation prevents the proper binding of the drug to its target. nih.gov

Mutations at positions G1491 and G1483 (often referred to as 1491 and 1483 in E. coli numbering) also contribute to resistance. nih.gov A G-to-T substitution at position 1483 has been identified in kanamycin-resistant M. tuberculosis. nih.gov Alterations affecting the C1409-G1491 base pair can significantly reduce drug susceptibility. researchgate.net These mutations disrupt the structural integrity of the A-site, thereby lowering the binding affinity of this compound. researchgate.netethz.ch

Table 1: Key 16S rRNA Mutations Conferring this compound Resistance

| Mutation (E. coli numbering) | Associated Organisms | Effect on Resistance | References |

|---|---|---|---|

| A1401G | Mycobacterium tuberculosis | High-level resistance | gssrr.orgnih.gov |

| A1408G | E. coli, Mycobacterium spp., Thermus thermophilus, Borrelia burgdorferi | High-level resistance | nih.govasm.orgnih.govnih.gov |

| G1491C/U | Mycobacterium smegmatis | Significant resistance | researchgate.net |

A highly effective mechanism for achieving resistance is the enzymatic modification of the 16S rRNA target site through methylation. oup.com This process is carried out by specific 16S rRNA methyltransferases, which add a methyl group to key nucleotides in the A-site. researchgate.net This modification sterically hinders the binding of aminoglycosides, including this compound, leading to high-level resistance. oup.comoup.com

Two main families of these enzymes are recognized based on their target nucleotide:

G1405 Methyltransferases : Enzymes like ArmA (aminoglycoside resistance methyltransferase) and Rmt (ribosomal methyltransferase) family members catalyze the methylation of the N7 position of guanine (B1146940) at G1405 (m⁷G1405). researchgate.netoup.com This modification confers broad-spectrum resistance to 4,6-disubstituted aminoglycosides like kanamycin. oup.com

A1408 Methyltransferases : This group of enzymes, including KamB, methylates the N1 position of adenine (B156593) at A1408 (m¹A1408). researchgate.net Methylation at this site is also known to confer resistance to kanamycin. oup.comresearchgate.net

This resistance mechanism was first identified in aminoglycoside-producing bacteria like Streptomyces and Micromonospora as a self-protection strategy but has since emerged in pathogenic bacteria. asm.orgoup.comresearchgate.net

While less common than rRNA modifications, mutations in ribosomal proteins can also confer resistance to this compound. The ribosomal protein S12, encoded by the rpsL gene, is a component of the 30S subunit and plays a role in maintaining the accuracy of translation. Mutations in S12 have been shown to confer resistance to streptomycin (B1217042), and in some cases, can affect susceptibility to other aminoglycosides by altering the conformational dynamics of the ribosome. nih.govnih.govnih.gov For example, specific mutations in the S12 protein of Borrelia burgdorferi have been linked to streptomycin resistance. nih.gov

This compound can interfere with the translocation step of protein synthesis, a process catalyzed by Elongation Factor G (EF-G), which is encoded by the fusA gene. nih.gov Mutations in the fusA gene can lead to resistance to kanamycin. biorxiv.orgbiorxiv.org These mutations are thought to alter the interaction between EF-G and the ribosome, allowing the translocation process to proceed despite the presence of the antibiotic. biorxiv.org In studies on E. coli, multiple point mutations in EF-G (such as P610T, A608E, and P610L) have been identified in strains evolved for kanamycin resistance. biorxiv.orgoup.com Interestingly, initial mutations in EF-G can be followed by second-site mutations in other genes that further increase the level of resistance. biorxiv.orgoup.com

Efflux Pump Mechanisms

Efflux pumps are transmembrane proteins that actively transport a wide range of substances, including antibiotics, out of the bacterial cell. nih.govnih.gov This mechanism reduces the intracellular concentration of the drug to sub-inhibitory levels, contributing significantly to antibiotic resistance. ethz.chnih.gov

Several families of efflux pumps contribute to aminoglycoside resistance. The Resistance-Nodulation-Division (RND) family is particularly important in Gram-negative bacteria. The AcrAB-TolC system in E. coli is a well-characterized RND pump that can expel a broad range of drugs. redalyc.org A specific RND-type pump, AcrD, has been identified as an efflux pump for aminoglycosides in E. coli. redalyc.orgfrontiersin.org

The overexpression of these efflux pumps, often due to mutations in their regulatory genes, can lead to clinically significant levels of resistance. nih.gov In Acinetobacter baumannii, the presence of efflux mechanisms has been phenotypically detected, and the use of an efflux pump inhibitor showed that a portion of isolates became less resistant to kanamycin, indicating the role of these pumps in its resistance profile. brieflands.com

Table 2: Efflux Systems Involved in this compound Resistance

| Efflux System | Pump Family | Organism(s) | Function | References |

|---|---|---|---|---|

| AcrD | RND | Escherichia coli | Actively transports aminoglycosides out of the cell | redalyc.orgfrontiersin.org |

| AcrAB-TolC | RND | Escherichia coli | Broad-spectrum efflux, can contribute to aminoglycoside resistance | redalyc.org |

Regulation and Overexpression of Efflux Pumps

Bacterial resistance to this compound is significantly mediated by efflux pumps, which are transport proteins that actively extrude the antibiotic from the bacterial cell, thereby reducing its intracellular concentration. creative-diagnostics.comsrce.hr The primary efflux pump families implicated in this compound resistance are the Resistance-Nodulation-Division (RND) superfamily and the Major Facilitator Superfamily (MFS). creative-diagnostics.comredalyc.org In Gram-negative bacteria, these pumps often form a tripartite system that spans the entire cell envelope, consisting of an inner membrane transporter, a periplasmic adaptor protein, and an outer membrane channel. mdpi.comubc.ca

The expression of these efflux pumps is tightly regulated. Overexpression, which leads to clinically significant resistance, often results from mutations in regulatory genes. srce.hrredalyc.org For instance, in Escherichia coli, the AcrAD-TolC efflux system, which expels aminoglycosides like this compound, is upregulated in the presence of sub-inhibitory concentrations of the antibiotic. ubc.ca This induction is controlled by two-component systems (TCS), such as CpxAR and BaeSR. ubc.ca Studies have shown that BaeS and BaeR act as positive regulators of the acrD gene (encoding the inner membrane pump), while CpxA appears to have a negative regulatory role. ubc.ca

In Klebsiella pneumoniae, pan-resistant strains have been identified where overexpression of the AcrAB-TolC efflux pump plays a key role in resistance to a broad range of antibiotics, including aminoglycosides. researchgate.net This overexpression can be caused by deletion mutations in inhibitory regulatory genes like acrR and ramR. researchgate.net Similarly, in Pseudomonas aeruginosa, the MexXY-OprM efflux system is a primary contributor to aminoglycoside resistance. researchgate.net The regulation of these pumps is complex and can be influenced by various cellular signals and stress conditions, allowing bacteria to adaptively respond to the presence of antibiotics like this compound. ubc.camdpi.com

Genetic Determinants and Dissemination of Resistance

The ability of bacteria to resist this compound is primarily rooted in the acquisition and expression of specific resistance genes. creative-diagnostics.com These genes encode proteins that either inactivate the antibiotic, modify its target, or pump it out of the cell. creative-diagnostics.comfrontiersin.org The spread of these genetic determinants through bacterial populations is a major public health concern, driven largely by mobile genetic elements. nih.govwikipedia.org

Prevalence of this compound Resistance Genes

This compound resistance is most commonly conferred by genes encoding aminoglycoside-modifying enzymes (AMEs), such as aminoglycoside phosphotransferases (APHs) and aminoglycoside acetyltransferases (AACs). mdpi.comfrontiersin.org One of the most widespread genes is aph(3')-Ia (also known as nptI), which encodes an aminoglycoside 3'-phosphotransferase that inactivates this compound by phosphorylation. creative-diagnostics.comservice.gov.uk Another significant gene is aac(6')-Ib, which encodes an enzyme that acetylates a broad range of aminoglycosides. mednexus.org

The prevalence of these genes varies by bacterial species and geographical location. In a study of Salmonella enterica isolates from 2005, 39% were found to be resistant to kanamycin. nih.gov A 2022 study on E. coli from an Indian river found that 8.19% of isolates carried the aphA1 gene, which correlated directly with phenotypic kanamycin resistance. cambridge.org In Trueperella pyogenes, 11.6% of isolates were resistant to kanamycin, with the aph(3')-IIIa gene being detected. mdpi.com Among clinical isolates of staphylococci from European hospitals, 31% of S. aureus and 49% of coagulase-negative staphylococci (CNS) were resistant to kanamycin. oup.com The aph(3')-IIIa gene was found in 8% of aminoglycoside-resistant S. aureus and 25% of resistant CNS isolates. oup.com The data underscores the widespread distribution of these resistance determinants in both clinical and environmental settings. dovepress.combiorxiv.org

Prevalence of Kanamycin Resistance and Associated Genes

| Bacterial Species | Setting/Source | Year of Study/Isolates | Prevalence of Kanamycin Resistance (%) | Key Resistance Gene(s) Detected | Reference |

|---|---|---|---|---|---|

| Salmonella enterica | Diagnostic Isolates | 2005 | 39% | aph genes | nih.gov |

| Escherichia coli | Indian River | 2022 | 8.19% | aphA1 | cambridge.org |

| Trueperella pyogenes | Animal Pathogen Isolates | N/A | 11.6% | aph(3')-IIIa | mdpi.com |

| Staphylococcus aureus | European Hospitals | N/A | 31% | aph(3')-IIIa | oup.com |

| Coagulase-Negative Staphylococci (CNS) | European Hospitals | N/A | 49% | aph(3')-IIIa | oup.com |

Horizontal Gene Transfer (HGT) Mediated Resistance

The rapid dissemination of this compound resistance genes is primarily facilitated by Horizontal Gene Transfer (HGT), the movement of genetic material between different bacteria. nih.govfrontiersin.org This process allows resistance to spread much faster than through mutation and vertical inheritance alone. biorxiv.orgmdpi.com Plasmids, transposons, and integrons are the key mobile genetic elements (MGEs) responsible for this transfer. nih.govwikipedia.org

Plasmids are self-replicating, extrachromosomal DNA molecules that are central to the spread of antibiotic resistance. wikipedia.orgfrontiersin.org Resistance plasmids often carry multiple resistance genes, conferring a multidrug-resistant phenotype. wikipedia.orgfhsu.edu These plasmids can be transferred between bacteria, even across different species and genera, through a process called conjugation. wikipedia.org Many this compound resistance genes, including aph(3')-Ia and aac(6')-Ib, are frequently located on conjugative plasmids. cambridge.orgnih.gov For example, a study on Campylobacter jejuni identified 59-kb self-transmissible plasmids that encoded resistance to both kanamycin and tetracycline. asm.org The presence of resistance genes on plasmids allows for their rapid amplification and spread under the selective pressure of antibiotics. wikipedia.org

Transposons, or "jumping genes," are segments of DNA that can move from one location to another within a genome or between a chromosome and a plasmid. nih.govoncohemakey.com They play a crucial role in mobilizing resistance genes. mdpi.com A classic example is the transposon Tn903, which carries the aph(3')-Ia gene for kanamycin resistance. service.gov.ukoncohemakey.comwikipedia.org By inserting into plasmids or the bacterial chromosome, transposons facilitate the capture and dissemination of resistance determinants. nih.govasm.org

Integrons are genetic platforms that capture and express gene cassettes, which are small mobile elements typically containing a single resistance gene. nih.govnih.gov Class 1 integrons are particularly common in clinical isolates and are strongly associated with multidrug resistance. nih.govresearchgate.netoup.com These integrons often carry cassettes with genes conferring resistance to aminoglycosides, including variants of aadA that can inactivate this compound. mdpi.comnih.govoup.com The structure of an integron, with a promoter that drives the expression of captured cassettes, makes it a highly efficient system for accumulating and expressing multiple resistance genes. nih.govresearchgate.net

Mobile Genetic Elements Carrying this compound Resistance Genes

| Element Type | Specific Example | Associated this compound Resistance Gene | Mechanism of Dissemination | Reference |

|---|---|---|---|---|

| Plasmid | IncA/C, ColE1-like | aph genes | Conjugative transfer between bacteria | wikipedia.orgnih.gov |

| Transposon | Tn903, Tn5 | aph(3')-Ia (nptI/nptII) | Moves between DNA molecules (e.g., chromosome to plasmid) | service.gov.ukoncohemakey.comnih.gov |

| Integron | Class 1 Integrons | aadA gene cassettes | Captures and expresses gene cassettes; often located on transposons or plasmids | mdpi.comnih.govoup.com |

Chromosomal versus Plasmid-Borne Resistance Dynamics

The location of a resistance gene—either on the bacterial chromosome or on a plasmid—influences its stability, fitness cost, and potential for dissemination. frontiersin.orgbiorxiv.org

Plasmid-borne resistance offers the advantage of rapid and wide dissemination through HGT, allowing bacteria to quickly adapt to antibiotic pressure. wikipedia.orgfrontiersin.org Plasmids can be transferred to a broad range of host bacteria, leading to the rapid emergence of resistance in diverse populations. biorxiv.org However, carrying plasmids can impose a metabolic or fitness cost on the bacterial host, especially large plasmids with multiple resistance genes. biorxiv.orgasm.org In the absence of antibiotic selection, plasmids may be lost from the population as bacteria without the costly plasmid outcompete their resistant counterparts. biorxiv.org

Chromosomal resistance , which can arise from mutations in native genes or the integration of MGEs like transposons, is generally more stable. frontiersin.orgbiorxiv.org Once a resistance gene is integrated into the chromosome, it is vertically inherited by daughter cells, ensuring its persistence within a lineage. mdpi.com This stability comes at the cost of slower dissemination compared to plasmid-mediated transfer. biorxiv.org However, chromosomal resistance can still spread horizontally through mechanisms like transduction (via bacteriophages) or natural transformation. Studies in E. coli have shown complex dynamics, where the fitness effects of a resistance gene can differ depending on its location. For example, one study found that while plasmid-borne resistance to several antibiotics depended on the regulatory protein Hfq, chromosome-borne kanamycin resistance was actually higher in the absence of Hfq, suggesting a negative regulatory role for Hfq on the chromosomal kan gene. mdpi.com This highlights that the dynamics between a resistance gene and the host's regulatory networks can be profoundly influenced by its genetic context (chromosomal vs. plasmid-borne).

Molecular Epidemiology of this compound Resistance

The study of the molecular epidemiology of this compound resistance involves tracking the prevalence and spread of the specific genes that confer this resistance in various bacterial populations and geographical locations. The dissemination of these resistance determinants is a significant public health concern.

The primary drivers for the spread of this compound resistance are aminoglycoside-modifying enzymes (AMEs), with the genes encoding these enzymes being the key epidemiological markers. nih.gov These genes are frequently located on mobile genetic elements like plasmids and class 1 integrons, which facilitates their horizontal transfer between different bacterial species and strains. researchgate.netoup.com

Numerous studies have documented the prevalence of this compound resistance genes in clinical and environmental isolates. For instance, in a study of Klebsiella pneumoniae isolates from Iran, 62.1% were resistant to Kanamycin, with the aac(6')-Ib gene being the most dominant AME gene detected (91.5% of resistant isolates). nih.gov Another study in Iran on Trueperella pyogenes found that 11.6% of isolates were resistant to Kanamycin, with the aph(3')-IIIa gene being detected in some of these resistant strains. mdpi.com

In South Africa, a study on Escherichia coli from meat sources identified the aphA1 and aphA2 genes, which confer resistance to Kanamycin, at frequencies of 20.8% and 37.7%, respectively, in isolates from the formal meat sector. plos.org Similarly, a study in China on Avian Pathogenic Escherichia coli (APEC) found that 100% of the 135 isolates were resistant to Kanamycin. mdpi.com

The prevalence of these genes can vary significantly by bacterial species, geographical region, and the setting from which the isolates are collected (e.g., hospital vs. community vs. agriculture). plos.orgbesjournal.com The following table presents findings from various molecular epidemiology studies on this compound resistance.

| Bacterial Species | Location | Sample Source | Prevalence of Kanamycin Resistance | Predominant Kanamycin Resistance Genes Detected (Frequency) | Reference |

| Klebsiella pneumoniae | Qazvin and Tehran, Iran | Clinical isolates | 62.1% | aac(6')-Ib (91.5%), aph(3')-IIIa (14.6%) | nih.gov |

| Escherichia coli | South Africa | Meat | 20.4% (Formal Sector), 19.6% (Informal Sector) | aphA1 (20.8%), aphA2 (37.7%) in Formal Sector | plos.org |

| Avian Pathogenic E. coli | Shanxi Province, China | Diseased chickens | 100% | Not specified for Kanamycin alone, but high multidrug resistance | mdpi.com |

| Haemophilus influenzae | Norway | Invasive clinical isolates | Not specified phenotypically, but gene detected | aph(3')-Ia (in 4 of 245 isolates) | frontiersin.org |

| Salmonella enterica | United States (NARMS) | Various | 39% (170/437 isolates) | Four different aph(3')-I gene variants | nih.gov |

| Campylobacter spp. | Jiangsu, China | Chicken and Swine | 30.5% (C. jejuni), 42.2% (C. coli) | aac(6')-Ie/aph(2")-Ia (36.2%), aadE-sat4-aphA-3 cluster (8.7%-20.4%) | frontiersin.org |

| Trueperella pyogenes | Iran | Various animals | 11.6% | aph(3')-IIIa | mdpi.com |

| Acinetobacter baumannii | Australia | Nosocomial strains | Not specified phenotypically, but gene detected | aphA1 (in 10 of 32 isolates) | oup.com |

The data clearly indicates that genes conferring resistance to this compound are widespread across different bacterial pathogens and environments. The high prevalence of these genes, often in multidrug-resistant isolates, underscores the significant challenge posed by this compound resistance in both clinical and agricultural settings. mdpi.comdovepress.comresearchgate.net The association of these genes with mobile genetic elements like plasmids and integrons highlights the potential for their continued and rapid dissemination. oup.comnih.gov

Structure Activity Relationships and Novel Kanamycin B Derivatives

Elucidation of Kanamycin (B1662678) B Binding Interactions via Structural Biology

Structural biology techniques have been instrumental in revealing the molecular basis of Kanamycin B's antibacterial action. By visualizing the interaction between this compound and its ribosomal target, researchers can identify key binding motifs that are essential for its function.

This compound, like other aminoglycoside antibiotics, functions by binding to the decoding A site of the bacterial 16S ribosomal RNA (rRNA) within the 30S ribosomal subunit. oup.comnih.govresearchgate.net This binding event interferes with protein synthesis, leading to mistranslation of mRNA and ultimately bacterial cell death. researchgate.netwikipedia.org

High-resolution crystal structures of the bacterial ribosome in complex with aminoglycosides have provided detailed insights into these interactions. nih.govpnas.orgesrf.fr These studies show that this compound binds in the major groove of the A-site RNA. nih.gov The neamine core (Rings I and II) of the molecule is crucial for this interaction. Specifically, Ring I of this compound stacks against the G1491 nucleotide of the 16S rRNA. researchgate.net

Key interactions that stabilize the this compound-ribosome complex include hydrogen bonds between the functional groups of the antibiotic and the rRNA nucleotides. For example, the amino and hydroxyl groups on Ring I form critical hydrogen bonds with nucleotides such as A1408 and C1409. researchgate.net NMR spectroscopy studies have complemented these crystallographic findings by providing information on the dynamics of the binding process and confirming the key interaction sites. nih.govacs.org These studies have also helped in determining the individual pKa values of the amino groups, which is crucial for understanding the electrostatic interactions driving the binding affinity. acs.org

The binding of this compound induces a conformational change in the A site, flipping out key nucleotides (A1492 and A1493) into a position that mimics the state of codon recognition, thereby locking the ribosome in a conformation that is prone to errors during translation. oup.com

Design and Synthesis of this compound Analogs

The detailed structural understanding of the this compound-ribosome interaction serves as a foundation for the rational design of new analogs. The goal is to create molecules that retain or enhance binding to the ribosomal target while being poor substrates for the bacterial enzymes that cause resistance.

Ring I of this compound is a primary focus for chemical modification due to its critical role in both ribosome binding and recognition by resistance enzymes. The 2'-amino and 6'-amino groups are particularly important.

Studies have shown that modifications at these positions can have a profound impact on antibacterial activity. For instance, replacing the 6'-amino group (as in this compound) with a 6'-hydroxyl group (as in Kanamycin C) leads to a significant decrease in inhibitory activity against wild-type bacterial ribosomes. nih.govresearchgate.net This highlights the importance of the positively charged amino group at this position for strong binding to the negatively charged rRNA backbone. The 2'-amino group also contributes significantly to the molecule's activity. researchgate.net

The table below summarizes the impact of modifications on key functional groups of this compound.

| Modification Site | Original Group (this compound) | Modified Group | Effect on Antibacterial Activity | Reference |

| 6'-position (Ring I) | Amino (-NH₂) | Hydroxyl (-OH) | Significant decrease | nih.gov |

| 3',4'-positions (Ring I) | Hydroxyl (-OH) | Deoxy (-H) | Increased activity against resistant strains | nih.gov |

| 1-position (Ring II) | Amino (-NH₂) | (S)-4-amino-2-hydroxybutyryl (AHB) | Broadened activity, evasion of resistance | nih.govnih.gov |

| 6"-position (Ring III) | Hydroxyl (-OH) | Alkyl chains | Enhanced activity, sometimes antifungal properties | nih.govmdpi.comnih.govnih.gov |

The synthesis of these analogs often involves complex multi-step procedures with protection and deprotection of the various amino and hydroxyl groups to achieve regioselective modification. researchgate.netresearchgate.net

The specific three-dimensional arrangement of atoms, or stereochemistry, in this compound and its analogs is crucial for their biological activity. The precise orientation of the amino and hydroxyl groups allows for optimal interaction with the ribosomal A site.

Altering the stereochemistry at key positions can drastically affect the molecule's ability to bind to the ribosome. For example, the synthesis of 3'-epi-kanamycin B, where the stereochemistry of the hydroxyl group at the 3'-position is inverted, resulted in a derivative with altered activity. While some stereochemical changes may lead to a loss of activity, others can be beneficial. In some cases, changing the stereochemistry can make the resulting analog a poor substrate for aminoglycoside-modifying enzymes, which are a primary cause of bacterial resistance. This is a key strategy in designing new antibiotics that can evade these resistance mechanisms. oup.com

For instance, the development of derivatives with altered stereochemistry aims to disrupt the binding of modifying enzymes without compromising the essential interactions with the ribosomal target. This delicate balance is a significant challenge in the design of new this compound analogs.

Development of Semisynthetic this compound Derivatives

This compound has proven to be a valuable scaffold for the creation of semisynthetic aminoglycosides. By using this compound as a starting material, chemists can introduce specific modifications to generate new drugs with improved properties.

Two of the most important semisynthetic aminoglycosides derived from this compound are Dibekacin (B1670413) and Arbekacin (B1665167).

Dibekacin (3',4'-dideoxythis compound) was developed to overcome resistance mediated by the aminoglycoside phosphotransferase enzyme APH(3'), which inactivates this compound by phosphorylating the 3'-hydroxyl group. The synthesis of Dibekacin involves the removal of the hydroxyl groups at the 3' and 4' positions of this compound. nih.govnih.gov This "dideoxy" modification prevents the enzyme from recognizing and inactivating the antibiotic, thereby restoring activity against resistant bacterial strains. The synthesis typically involves creating a 3',4'-unsaturated intermediate from a protected this compound, followed by catalytic hydrogenation. nih.gov

Arbekacin is a further modification of Dibekacin and was developed for enhanced activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA). wikipedia.orgnih.gov The synthesis of Arbekacin starts from this compound, which is first converted to Dibekacin. google.comgoogle.com Then, a (S)-4-amino-2-hydroxybutyryl (AHB) side chain is attached to the 1-amino group of the 2-deoxystreptamine (B1221613) ring (Ring II). nih.govfrontiersin.org This modification provides steric hindrance that blocks the access of several aminoglycoside-modifying enzymes, making Arbekacin effective against a broad range of resistant bacteria. nih.gov

The development of these clinically successful drugs from this compound showcases the power of semisynthetic modification to revitalize older classes of antibiotics and combat the growing threat of antimicrobial resistance.

Strategies for Overcoming Enzymatic Resistance through Derivatization

The primary mechanism of resistance to this compound and other aminoglycosides is their enzymatic modification by aminoglycoside-modifying enzymes (AMEs). These enzymes, broadly classified as aminoglycoside acetyltransferases (AACs), aminoglycoside phosphotransferases (APHs), and aminoglycoside nucleotidyltransferases (ANTs), alter the structure of the antibiotic, preventing it from binding effectively to its target, the 16S rRNA within the bacterial ribosome. mdpi.comnih.govnih.gov A major strategy to combat this resistance involves the rational design and synthesis of this compound derivatives that are poor substrates for these enzymes while retaining their antibacterial activity. nih.gov

Key derivatization strategies focus on modifying the specific hydroxyl or amino groups on the this compound scaffold that are targeted by AMEs. The sites most susceptible to modification include the 3'-hydroxyl, 4'-hydroxyl, 6'-amino, and 2''-hydroxyl groups. mdpi.comresearchgate.net

One of the earliest and most successful strategies was the removal of the hydroxyl groups that are targets for phosphorylation or nucleotidylation. nih.gov This led to the development of Dibekacin (3′,4′-dideoxythis compound), a semi-synthetic derivative of this compound. nih.gov By removing the 3'- and 4'-hydroxyl groups, Dibekacin effectively evades inactivation by APH(3') and ANT(4') enzymes, making it potent against many Kanamycin-resistant strains, including Pseudomonas aeruginosa. nih.gov

Another highly effective strategy involves the addition of a bulky side chain to the N-1 amino group of the central 2-deoxystreptamine (2-DOS) ring. This modification sterically hinders the approach of AMEs to other modification sites on the molecule. nih.gov The most prominent example of this approach is Amikacin , which is derived from Kanamycin A by the attachment of an (S)-4-amino-2-hydroxybutyryl (AHB) group at the N-1 position. This single modification provides protection against a wide range of AMEs, including those that act on the 3'-hydroxyl and 6'-amino groups. nih.gov Following this principle, Arbekacin , a derivative of Dibekacin, was developed by adding the same AHB side chain to the N-1 position of 3',4'-dideoxythis compound. Arbekacin shows potent activity against methicillin-resistant Staphylococcus aureus (MRSA) strains that are resistant to other aminoglycosides. nih.gov

Further modifications have explored other positions. For instance, methylation at the N-6′ and N-3″ positions of this compound yielded a compound with activity against some resistant strains, although its bactericidal activity was weaker than the parent compound. nih.gov The development of pyranmycin derivatives, which substitute the furanose at the O-5 position of neamine with a pyranose, has also been explored to create derivatives resistant to AMEs. nih.gov

These derivatization strategies highlight a continuous effort to modify the this compound scaffold to stay ahead of evolving bacterial resistance mechanisms. By identifying the enzymatic "Achilles' heel" of the molecule, chemists can rationally design new derivatives that block or evade enzymatic inactivation.

| Derivative Name | Parent Compound | Key Modification(s) | AME Resistance Profile |

| Dibekacin | This compound | 3',4'-dideoxygenation | Resists APH(3') and ANT(4') nih.gov |

| Arbekacin | Dibekacin (this compound derivative) | Addition of (S)-4-amino-2-hydroxybutyryl (AHB) at N-1 position | Broad resistance, including against AAC(6')/APH(2'') nih.gov |

| Tobramycin | This compound | 3'-deoxygenation | Resists APH(3') nih.gov |

| 6',3''-di-N-methyl-kanamycin B | This compound | Methylation at N-6' and N-3'' positions | Active against some resistant strains nih.gov |

Computational Approaches in this compound Structural Research

Computational chemistry has become an indispensable tool for understanding the structural biology of this compound, its interactions with biological targets, and the mechanisms of resistance. Molecular modeling techniques, such as molecular dynamics simulations and docking studies, provide insights at an atomic level that are often difficult to obtain through experimental methods alone.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, providing a detailed view of conformational changes and intermolecular interactions. In the context of this compound, MD simulations have been applied to investigate its binding to the ribosomal A-site and to understand how resistance enzymes recognize and modify it.

Simulations of the bacterial ribosomal A-site, the primary target of aminoglycosides, have revealed the flexibility of key nucleotides involved in binding and the crucial role of specific hydrogen bonds in stabilizing the drug-RNA complex. acs.org By simulating the A-site both with and without bound this compound, researchers can observe the conformational changes induced by the drug, which are essential for its inhibitory action on protein synthesis. These simulations can also help explain the differences in binding affinity between prokaryotic and eukaryotic ribosomes, which is the basis for the antibiotic's selective toxicity. acs.org

Furthermore, MD simulations have been employed to explore the active sites of aminoglycoside-modifying enzymes. For example, simulations of aminoglycoside phosphotransferases (APHs) have been used to identify allosteric pockets—sites other than the active site—that could be targeted by inhibitors. researchgate.net By understanding the dynamic motions of these enzymes and how they change upon this compound binding, it is possible to design novel drugs that either block the enzyme's active site or inhibit its function allosterically. researchgate.net Studies have also used MD simulations to explore the binding of Kanamycin to non-ribosomal targets like G-quadruplex DNA structures, suggesting broader mechanisms of action and potential off-target effects. mdpi.com

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to screen virtual libraries of compounds for their potential to bind to a specific biological target.

For this compound, docking studies have been instrumental in elucidating its binding mode within the A-site of bacterial 16S rRNA. These studies confirm that the specific arrangement of amino and hydroxyl groups on this compound allows it to form a network of hydrogen bonds with the RNA, locking it into a conformation that disrupts the decoding process.

More significantly, molecular docking has been a key strategy in the fight against antibiotic resistance. Researchers have used docking programs like Glide to screen large chemical libraries for potential inhibitors of aminoglycoside-modifying enzymes. nih.govrsc.org In one such study, the crystal structure of the aminoglycoside 6′-N-acetyltransferase type Ib, AAC(6′)-Ib, was used as a target. nih.govrsc.org By docking thousands of small molecules into the Kanamycin binding site of the enzyme, scientists were able to identify novel, non-aminoglycoside compounds that could potentially inhibit the enzyme's activity. nih.gov Follow-up experimental testing confirmed that some of the top-ranking compounds from these in silico screens were indeed effective inhibitors. nih.govrsc.org Docking has also been used to analyze the structure-activity relationships of newly synthesized this compound derivatives, correlating their calculated binding affinity for a target enzyme with experimentally observed activity. nih.govnih.gov

| Computational Method | Target Molecule | Software/Program | Key Finding/Purpose |

| Molecular Docking | Aminoglycoside 6′-N-acetyltransferase type Ib [AAC(6′)-Ib] | Glide | Identification of novel small molecule inhibitors that bind to the Kanamycin A binding site of the enzyme. nih.govrsc.org |

| Molecular Dynamics | Aminoglycoside phosphotransferases (APHs) | Not Specified | Identification of an allosteric pocket that can be targeted by non-competitive inhibitors to counter resistance. researchgate.net |

| Computer-Aided Conformational Analysis | This compound derivatives and Phosphatidylinositol monolayer | Not Specified | To understand how modifications at the 6''-position affect the drug's orientation and interaction with lipid membranes. nih.gov |

| Molecular Dynamics & Docking | G-quadruplex (G4) DNA structures | Not Specified | Revealed Kanamycin's ability to bind to non-ribosomal G4 structures, suggesting alternative mechanisms of action or toxicity. mdpi.com |

Research Methodologies and Applications of Kanamycin B in Microbiology

In Vitro Translation Systems for Mechanism of Action Studies

In vitro translation systems, or cell-free assays, are powerful tools for dissecting the molecular mechanisms of antibiotics like Kanamycin (B1662678) B. These systems allow researchers to study the process of protein synthesis in a controlled environment, free from the complexities of a living cell. This enables a focused investigation of how Kanamycin B interacts with the core machinery of translation.

Cell-Free Assays with Wild-Type and Mutant Ribosomes

The primary target of this compound is the bacterial ribosome, specifically the 30S subunit. creative-diagnostics.comresearchgate.net Cell-free assays are instrumental in elucidating this interaction. In these systems, researchers can combine purified ribosomes, mRNA, tRNA, and other necessary factors to reconstitute the process of protein synthesis in a test tube.

By adding this compound to such a system, its direct effects on translation can be observed. This compound binds irreversibly to the 16S rRNA component of the 30S subunit, near the A-site decoding center. researchgate.netresearchgate.net This binding event disrupts the fidelity of protein synthesis by causing misreading of the mRNA codons, leading to the incorporation of incorrect amino acids into the growing polypeptide chain. researchgate.net The accumulation of these non-functional or deformed proteins is ultimately toxic to the bacterial cell. researchgate.net

To pinpoint the specific interactions crucial for this compound's activity, these assays are often performed with both wild-type and mutant ribosomes. Mutations are introduced into the 16S rRNA at the suspected binding site. If a specific mutation prevents this compound from inhibiting translation, it provides strong evidence that the altered nucleotide is a key contact point for the drug. For example, studies on related aminoglycosides have shown that altering specific nucleotides in the A-site can significantly reduce antibiotic affinity and restore normal translation. nih.gov Comparing the inhibitory effects of this compound on wild-type versus these mutant ribosomes allows for a detailed mapping of its binding pocket and a deeper understanding of its mechanism of action. nih.govnih.gov

Genetic Manipulation and Selection Tools

Beyond its use in mechanistic studies, this compound is a cornerstone of modern molecular biology, where it functions not as a therapeutic agent, but as a powerful selective agent. creative-diagnostics.comnbinno.com

This compound as a Selective Agent in Molecular Cloning and Genetic Engineering

In genetic engineering, researchers frequently need to introduce foreign DNA, often carried on a plasmid, into a host organism like E. coli. This process, called transformation, is often inefficient, with only a small fraction of the host cells successfully taking up the plasmid. addgene.org this compound is used to easily identify and isolate these successfully transformed cells. creative-diagnostics.comnbinno.com

The plasmid vector is engineered to carry not only the gene of interest but also a kanamycin resistance gene. nbinno.com After the transformation procedure, the entire population of bacteria (both transformed and untransformed) is grown on a culture medium containing this compound. nbinno.com Untransformed cells, which lack the resistance gene, are unable to synthesize proteins and perish. nbinno.com In contrast, the bacteria that successfully incorporated the plasmid can express the resistance gene, neutralize the this compound, and therefore survive and multiply. nbinno.comnbinno.com This method provides a simple and highly effective means to select for the desired genetically modified organisms. creative-diagnostics.com

Utilization of Kanamycin Resistance Genes (e.g., kanMX, nptII) in Research

The ability of an organism to survive in the presence of this compound is conferred by specific resistance genes. Among the most widely used in research are the nptII (neomycin phosphotransferase II) and kanMX genes. addgene.orgalliedacademies.orgsrce.hr

The nptII gene, originally isolated from E. coli, encodes an enzyme called aminoglycoside 3'-phosphotransferase II (APH(3')II). alliedacademies.orgsrce.hrresearchgate.net This enzyme inactivates this compound by catalyzing the transfer of a phosphate (B84403) group from ATP to the antibiotic molecule. alliedacademies.org This modification prevents this compound from binding to its ribosomal target, rendering it harmless to the cell. alliedacademies.org The nptII gene is a popular selectable marker in the genetic modification of both bacteria and plants. alliedacademies.orgsrce.hr

The kanMX marker is a cassette frequently used in yeast genetics. It consists of the coding sequence for an aminoglycoside phosphotransferase, similar to nptII, flanked by regulatory sequences that ensure its expression in yeast. Its use allows researchers to select for successfully transformed yeast cells on media containing the related aminoglycoside G418, to which the nptII gene product also provides resistance. addgene.org

| Resistance Gene | Encoded Enzyme | Mechanism of Action | Common Applications |

|---|---|---|---|

| nptII | Neomycin Phosphotransferase II (APH(3')II) | Phosphorylation of Kanamycin, preventing its binding to the ribosome. alliedacademies.org | Bacterial transformation, plant genetic engineering. nbinno.comsrce.hr |

| kanMX | Aminoglycoside Phosphotransferase | Phosphorylation of aminoglycosides (like this compound and G418). addgene.org | Selectable marker in yeast genetics (Saccharomyces cerevisiae). |

Advanced Analytical Techniques for Research Samples

To quantify the binding interactions between this compound and its molecular targets, researchers employ a range of sophisticated biophysical and analytical techniques. These methods provide precise data on binding affinity, specificity, and kinetics.

Spectroscopic Methods for Binding Studies (e.g., Surface Plasmon Resonance, Fluorescence Anisotropy)